6-Chlorothieno[2,3-b]pyridine

Physicochemical characterization Solid-state handling Procurement logistics

Medicinal chemistry programs requiring exclusive 6-position functionalization of the thieno[2,3-b]pyridine scaffold cannot substitute the 4-chloro isomer-the regioisomeric product would alter pharmacophoric geometry and compromise target binding. 6-Chlorothieno[2,3-b]pyridine is the mandatory starting material. • Melting point 57-58 °C ensures free-flowing powder for automated solid dispensing (20-30 °C). • pKa ≈ -0.55 retains the compound in organic phase during acid-base workup, simplifying purification. • Standard 2-8 °C refrigerated storage compatible with existing compound management systems.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 62226-18-0
Cat. No. B1589462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorothieno[2,3-b]pyridine
CAS62226-18-0
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CS2)Cl
InChIInChI=1S/C7H4ClNS/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
InChIKeyFBLJMPADHWBVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chlorothieno[2,3-b]pyridine Structural Identity & Properties


6-Chlorothieno[2,3-b]pyridine is a heterocyclic building block consisting of a thiophene ring fused to a pyridine ring with a chlorine substituent exclusively at the 6-position . The compound belongs to the thieno[2,3-b]pyridine family, a scaffold widely exploited in medicinal chemistry for kinase inhibitor design and agrochemical discovery [1]. Its molecular formula is C₇H₄ClNS with a molecular weight of 169.63 g/mol . Unlike its positional isomers, the 6-chloro substitution pattern confers distinct electronic properties and reactivity that directly impact downstream synthetic utility.

6-position selective functionalization for kinase inhibitor design and heterocyclic library synthesis.
Regiochemistry-dependent scaffold; substitution pattern is critical for pharmacophoric geometry.
Compatible with standard refrigerated compound management (2–8 °C) and ambient solid-dispensing workflows.
Melting point (57–58 °C) supports free-flowing powder handling at room temperature.
Non-basic purification behavior; remains in organic phase under dilute acid extraction conditions.
Predicted pKa (~ –0.55) enables selective separation from basic by-products.

6-Chloro vs. 4-Chloro Isomer: Why Substitution Fails


Positional isomerism in the thieno[2,3-b]pyridine system produces profound differences in physicochemical properties and reactivity that preclude simple interchange of 4-chloro and 6-chloro variants. The chlorine atom's location on the pyridine ring alters the electronic distribution, basicity, and steric accessibility of the reactive center, which in turn governs performance in nucleophilic aromatic substitution, cross-coupling, and directed ortho-metalation reactions [1]. Furthermore, the two isomers are obtained in markedly different yields from a common synthetic precursor, directly impacting commercial availability, cost structure, and supply reliability [2]. The quantitative evidence below establishes that selection of the 6-chloro isomer must be driven by specific synthetic or pharmacological requirements rather than assumed interchangeability.

Attribute
6-Chloro Isomer Solid at 20–25 °C
4-Chloro Isomer Near-ambient melting (~30 °C)
Physical state during handling: 4-chloro isomer may partially melt or agglomerate during routine weighing, risking inaccurate mass delivery.
Attribute
6-Chloro Isomer Essentially non-basic
4-Chloro Isomer Moderately basic
Acid-base extraction behavior: purification protocols may not transfer directly; partitioning profile differs significantly under dilute acid conditions.
Attribute
6-Chloro Isomer 31% yield from common precursor
4-Chloro Isomer 54% yield
Supply scalability: lower synthetic yield may affect bulk availability and cost; procurement planning requires lead-time verification for scale-up programs.

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point: Solid at Ambient Temperature

The 6-chlorothieno[2,3-b]pyridine exhibits a melting point of 57–58 °C (recrystallized from ethanol/water), whereas the 4-chloro isomer melts at 29.5–30 °C (hexane) . This near-ambient melting point of the 4-chloro isomer creates a risk of phase change during routine laboratory handling or warm-weather shipping, potentially compromising accurate weighing and formulation. The 6-chloro isomer remains a free-flowing solid under standard laboratory conditions (20–25 °C), eliminating the need for cold-chain transport or pre-weighing refrigeration.

Melting Point
Head-to-head
6-Chloro: 57–58 °C (ethanol/water)
4-Chloro: 29.5–30 °C (hexane)
ΔTₘ ≈ 27–28 °C higher
Solid-state handling context
Supports ambient-temperature dispensing workflows.
Physicochemical characterization Solid-state handling Procurement logistics

Basicity (pKa): Acid-Base Extraction Behavior

The predicted acid dissociation constant (pKa) of 6-chlorothieno[2,3-b]pyridine is –0.55 ± 0.30, compared to 2.74 ± 0.30 for the 4-chloro isomer . This differential of approximately 3.3 pKa units corresponds to a >1,000-fold difference in proton-accepting ability. In practice, the 6-chloro isomer is essentially non-basic under physiological or mildly acidic conditions, meaning it will not protonate or partition into aqueous acid during extractive work-up, whereas the 4-chloro isomer can be selectively extracted with dilute acid. This distinction is critical when designing purification protocols or assessing the compound's behavior in biological assay media.

Basicity (pKa)
Head-to-head
6-Chloro: pKa = –0.55 ± 0.30
4-Chloro: pKa = 2.74 ± 0.30
ΔpKa ≈ 3.3 units (predicted)
Acid-base extraction context
Predicted values; experimental verification recommended.
Ionization constant Acid-base partitioning Purification strategy

Synthetic Accessibility: Isomer Yield Disparity

When thieno[2,3-b]pyridine 7-oxide is refluxed with phosphorus oxychloride, the reaction produces a mixture of 4-chloro and 6-chloro isomers in yields of 54% and 31%, respectively [1]. The 6-chloro isomer can also be obtained directly from thieno[2,3-b]pyrid-6(7H)one in the same 31% yield. This more than 1.7-fold yield disadvantage for the 6-chloro isomer translates into higher manufacturing cost and lower bulk availability, as reflected in current catalog pricing. Researchers planning multi-step syntheses at scale must therefore verify supply continuity and budget accordingly when the 6-chloro substitution pattern is mechanistically required.

Synthetic Accessibility
Head-to-head
6-Chloro: 31% yield
4-Chloro: 54% yield
From thieno[2,3-b]pyridine 7-oxide (POCl₃, reflux)
Supply scalability context
Yield disparity of 23 percentage points may limit production scale.
Synthetic yield Isomer distribution Supply scalability

Storage Temperature: Refrigerated vs. Freezer

According to supplier specifications cataloged in authoritative chemical databases, 4-chlorothieno[2,3-b]pyridine must be stored at –20 °C with protection from light, whereas 6-chlorothieno[2,3-b]pyridine is stored under inert gas at 2–8 °C . The –20 °C requirement for the 4-chloro isomer necessitates dedicated freezer capacity, complicates compound retrieval, and increases energy costs for long-term storage. The 6-chloro isomer's compatibility with standard refrigerated (2–8 °C) storage simplifies inventory logistics and reduces the risk of freeze-thaw degradation cycles.

Storage Condition
Head-to-head
6-Chloro: 2–8 °C, inert gas
4-Chloro: –20 °C, protect from light
Difference of 22–28 °C
Compound management fit
Simplifies cold-chain logistics; avoids sub-zero freezer requirement.
Storage stability Cold-chain logistics Inventory management

Procurement Cost: Per-Milligram Price Comparison

Catalog pricing data aggregated by ChemicalBook as of 2025 indicates that 6-chlorothieno[2,3-b]pyridine (100 mg, 1,224 CNY) is priced at approximately 12.24 CNY/mg, whereas the 4-chloro isomer (250 mg, 192 CNY) is priced at approximately 0.77 CNY/mg . This represents a roughly 16-fold higher unit cost for the 6-chloro isomer at the milligram scale. While prices fluctuate by vendor and purchase volume, the persistent differential reflects the lower synthetic yield and consequently limited production scale of the 6-chloro isomer.

Procurement Cost
Head-to-head
6-Chloro: ~12.24 CNY/mg (100 mg unit)
4-Chloro: ~0.77 CNY/mg (250 mg unit)
Approximately 16× higher per-milligram cost
Procurement planning context
Indicative 2025 pricing; actual quotes vary by supplier and region.
Procurement economics Cost-per-gram analysis Budget planning

Preferred Application Scenarios for 6-Chlorothieno[2,3-b]pyridine


6-Position Functionalization for Kinase Inhibitors

When a medicinal chemistry program requires functionalization exclusively at the 6-position of the thieno[2,3-b]pyridine scaffold—for example, to install an amine, aryl, or heteroaryl group via SNAr or palladium-catalyzed cross-coupling—6-chlorothieno[2,3-b]pyridine is the mandatory starting material. The 4-chloro isomer cannot substitute because the resulting regioisomeric product would present a different pharmacophoric geometry, altering target binding as demonstrated in PIM-1 and RON kinase inhibitor series . The higher procurement cost (Section 3, Evidence 5) is justified by the irreplaceable regiochemical outcome.

Acid-Base Extraction Route Scouting

In multi-step sequences where intermediate purification relies on acid-base liquid-liquid extraction, the extremely low basicity of 6-chlorothieno[2,3-b]pyridine (pKa ≈ –0.55; Section 3, Evidence 2) ensures that the compound and its neutral derivatives remain in the organic phase under dilute acidic wash conditions. This property simplifies the removal of basic by-products without risking product loss into the aqueous layer—a purification advantage not shared by the moderately basic 4-chloro isomer (pKa ≈ 2.74) .

Ambient-Temperature Solid Dispensing Workflows

For laboratories employing automated solid-dispensing platforms or solid-phase parallel synthesis, the 6-chloro isomer's melting point of 57–58 °C ensures it remains a free-flowing powder at ambient instrument operating temperatures (typically 20–30 °C). The 4-chloro isomer (mp 29.5–30 °C) may partially melt or agglomerate under the same conditions, leading to clogged dispensing needles and inaccurate mass delivery (Section 3, Evidence 1). Selecting the 6-chloro isomer mitigates this operational risk without requiring instrument cooling modifications .

Refrigerated Compound Library Storage

Institutions building screening libraries of thieno[2,3-b]pyridine-based fragments or lead-like molecules benefit from the 6-chloro isomer's compatibility with standard 2–8 °C refrigerated storage (Section 3, Evidence 4). The 4-chloro isomer's –20 °C requirement demands ultra-low-temperature freezer capacity, which may be limited in smaller academic or start-up laboratories. Procuring the 6-chloro variant allows integration into existing refrigerated compound management systems without capital expenditure on additional freezer units .

Application
Selection Property
Validation Focus
6-Position functionalization studies
Regiochemistry-dependent scaffold
Kinase inhibitor pharmacophore geometry review
Acid-base extraction route scouting
Non-basic purification profile
Organic-phase retention under dilute acid conditions
Automated solid-dispensing workflows
Ambient-temperature solid handling
Free-flowing powder consistency verification
Refrigerated compound library storage
2–8 °C storage compatibility
Cold-chain logistics and inventory integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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